"Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid" properties and characteristics
"Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid" properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid, a chiral non-proteinogenic β-amino acid, is a valuable building block in medicinal chemistry and pharmaceutical development. Its unique structural features, including a tert-butyloxycarbonyl (Boc) protected amine, a defined (R)-stereochemistry, and a biologically significant benzothiophene moiety, make it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and explores its applications in drug discovery.
Core Properties and Characteristics
Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid is typically supplied as a white to off-white solid powder.[1] Its key structural characteristic is the combination of a β-amino acid backbone with a benzothiophene side chain, offering both structural rigidity and opportunities for specific molecular interactions. The Boc protecting group provides a stable yet readily cleavable handle for controlled synthetic transformations.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid.
| Property | Value | Source |
| CAS Number | 190190-48-8 | [1][2][3][4] |
| Molecular Formula | C₁₇H₂₁NO₄S | [5] |
| Molecular Weight | 335.42 g/mol | [3][4][5] |
| Appearance | White to off-white solid/powder | [1] |
| Purity | Typically >97% or >98% | [1][6] |
| Density | ~1.248 g/cm³ |
Spectral Data (Predicted)
While specific spectral data for this compound is not widely published, the expected signals based on its structure are as follows:
-
¹H NMR: Characteristic signals would include a singlet for the nine protons of the Boc group (around 1.4 ppm), multiplets for the aliphatic protons of the butyric acid backbone, and signals in the aromatic region corresponding to the protons of the benzothiophene ring.
-
¹³C NMR: Resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary and methyl carbons of the Boc group, the aliphatic carbons of the butyric acid chain, and the aromatic carbons of the benzothiophene moiety would be expected.
-
Mass Spectrometry (MS): The protonated molecule [M+H]⁺ would be expected at m/z 336.1, with potential fragmentation patterns corresponding to the loss of the Boc group or cleavage of the butyric acid side chain.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch of the carbamate, the C=O stretches of the carboxylic acid and the carbamate, and aromatic C-H and C=C vibrations from the benzothiophene ring.
Role in Drug Discovery and Development
Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid serves as a crucial intermediate in the synthesis of novel pharmaceutical candidates.[7][8] Its utility stems from three key structural features:
-
Boc-Protected Amine: The tert-butyloxycarbonyl group is a widely used protecting group in organic synthesis, particularly in peptide chemistry. It allows for the selective reaction at other parts of the molecule without interference from the amine functionality. The Boc group can be easily removed under mild acidic conditions.[7][8]
-
Defined Stereochemistry: The (R)-configuration at the chiral center is critical for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Chirality plays a pivotal role in the interaction of drug molecules with their biological targets, influencing efficacy and reducing the potential for off-target side effects.[7][8]
-
Benzothiophene Moiety: The benzothiophene scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[9][10][11][12] It can enhance lipophilicity, which can improve membrane permeability, and can participate in crucial binding interactions with target proteins.[7][8] Benzothiophene derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[9][10][11][12]
-
β-Amino Acid Backbone: The incorporation of β-amino acids into peptides and other small molecules can confer unique structural properties and increased resistance to enzymatic degradation compared to their α-amino acid counterparts.[13][14][15][16][17] This can lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy.
The following diagram illustrates the logical relationship of this compound's features to its application in drug discovery.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid, based on established chemical principles for similar compounds.
Synthesis of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid
This protocol describes a general method for the Boc-protection of the parent β-amino acid.
Materials:
-
(R)-3-Amino-4-(3-benzothienyl)-butyric acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Dichloromethane (DCM) or a similar aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve (R)-3-Amino-4-(3-benzothienyl)-butyric acid (1.0 eq) in the chosen aprotic solvent (e.g., DCM).
-
Add triethylamine (1.1 - 1.5 eq) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
The following diagram outlines the general workflow for this synthesis.
Analytical Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
Gradient:
-
A typical gradient would run from 5% to 95% B over 20-30 minutes.
Procedure:
-
Prepare a sample solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Inject 10-20 µL of the sample solution into the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 254 nm).
-
Calculate the purity based on the relative peak area of the main product.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Procedure:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Assign the observed chemical shifts to the corresponding nuclei in the molecular structure. Confirm the presence of the Boc group (singlet around 1.4 ppm in ¹H NMR) and the benzothienyl and butyric acid moieties.
Safety and Handling
While specific toxicity data for Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid is not available, it should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid is a highly valuable and versatile building block for the synthesis of complex, chiral molecules in the pharmaceutical industry. Its unique combination of a protected β-amino acid and a benzothiophene moiety provides a powerful tool for medicinal chemists to develop novel therapeutics with potentially enhanced stability and biological activity. The experimental protocols outlined in this guide provide a foundation for the successful synthesis and characterization of this important compound.
References
- 1. nbinno.com [nbinno.com]
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- 4. chemwhat.com [chemwhat.com]
- 5. Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid | C17H21NO4S | CID 7009776 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. nbinno.com [nbinno.com]
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- 9. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
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